N-(1,4-dihydroxybutan-2-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(1,4-dihydroxybutan-2-yl)-2,2-dimethylpropanamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable reagent in organic synthesis and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dihydroxybutan-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 1,4-dihydroxybutane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dihydroxybutan-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or halogenated compounds.
Scientific Research Applications
N-(1,4-dihydroxybutan-2-yl)-2,2-dimethylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,4-dihydroxybutan-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The amide group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate: Similar in structure but with a carbamate group instead of an amide.
1,4-Butynediol: Contains a similar 1,4-dihydroxybutane backbone but with an alkyne group.
Uniqueness
N-(1,4-dihydroxybutan-2-yl)-2,2-dimethylpropanamide is unique due to its combination of hydroxyl and amide functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H19NO3 |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(1,4-dihydroxybutan-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) |
InChI Key |
PJIHMUIMFAEGIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(CCO)CO |
Origin of Product |
United States |
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